molecular formula C13H17BFNO3 B1405027 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid CAS No. 1449132-53-9

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid

Cat. No. B1405027
M. Wt: 265.09 g/mol
InChI Key: NTDBICSBLSVBSL-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 251.07 and is solid in its physical form . The compound is known for its unique properties and applications.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H15BFNO3/c14-11-8-9 (13 (17)18)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This indicates the presence of carbon, hydrogen, boron, fluorine, nitrogen, and oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 251.07 .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

  • Research Application: Phenylboronic acids, including structures similar to 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid, have been utilized for optical modulation and saccharide recognition. They demonstrate a capacity for quenching near-infrared fluorescence in response to saccharide binding, showing potential for selective recognition of certain saccharides (Mu et al., 2012).

Enzyme-free Glucose Sensing

  • Research Application: Derivatives of phenylboronic acid, including fluoro-containing versions, have been synthesized for enzyme-free glucose sensing at physiological conditions. This indicates their potential use in medical diagnostics and monitoring, especially for conditions like diabetes (Bao et al., 2021).

Molecular Structure and Synthesis

  • Research Application: The molecular structure and synthesis process of phenylboronic acids, including fluorine-substituted versions, have been studied to develop efficient and practical synthesis methods. This research is crucial for the scalable production of these compounds for various applications (Qiu et al., 2009).

Recognition of Hydrophilic Compounds

  • Research Application: Fluoroalkylated end-capped acrylamide oligomers can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds, including phenylboronic acids, from aqueous to organic media. This highlights their potential in chemical separation and purification processes (Sawada et al., 2000).

Enantiomeric Analysis in Chemical Studies

  • Research Application: The chemical-shift anisochrony for the fluorine signal in enantiomerically enriched phenylboronic acid derivatives, including 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid, is used for enantiomeric analysis. This is important in the pharmaceutical industry and for understanding the stereochemical properties of drugs (Navratilova, 2001).

Spectroscopy and Adsorption Mechanism Studies

  • Research Application: The study of substituent type and position on phenylboronic acids using spectroscopy techniques, including FT-IR and Raman spectroscopy, helps in understanding the adsorption mechanism of these compounds. This is crucial for applications in catalysis and material science (Piergies et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

[3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14(18)19)8-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDBICSBLSVBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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